Product packaging for 1-Bromo-2,3-dichloro-4-iodobenzene(Cat. No.:CAS No. 1000574-05-9)

1-Bromo-2,3-dichloro-4-iodobenzene

Cat. No.: B2584283
CAS No.: 1000574-05-9
M. Wt: 351.79
InChI Key: QLCWCMZDBOFHSG-UHFFFAOYSA-N
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Description

Significance of Multi-Halogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Multi-halogenated benzene derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Their utility stems from the unique chemical reactivity conferred by the halogen substituents, which can be selectively manipulated to form new carbon-carbon and carbon-heteroatom bonds. These compounds are foundational in creating a diverse range of products, from plastics and synthetic rubbers to dyes and fragrances. The presence of multiple, different halogen atoms on a single benzene ring, as seen in 1-Bromo-2,3-dichloro-4-iodobenzene, offers a rich platform for regioselective chemical transformations.

Overview of Halogen Effects on Aromatic Reactivity and Structure

Halogens influence the reactivity of aromatic rings through a combination of inductive and resonance effects. While halogens are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect, they are ortho-, para-directing because of electron donation through resonance. libretexts.orgyoutube.com The specific halogen atom also plays a role; fluorine is the most deactivating, while iodine has the least deactivating effect. youtube.com The reactivity of halogens in substitution reactions also varies, with iodine being the most reactive and fluorine the least. numberanalytics.com This differential reactivity is a key tool for chemists, allowing for selective reactions at different positions on the aromatic ring. wikipedia.org

Research Challenges and Opportunities in Polyhalogenated Aromatics Synthesis and Derivatization

The synthesis of specifically substituted polyhalogenated aromatics presents a significant challenge due to the difficulty in controlling regioselectivity. mdpi.com Developing efficient and selective methods for their synthesis is an ongoing area of research. mdpi.com One-pot synthesis methods, which avoid the isolation of intermediate products, are being explored to improve efficiency and reduce waste. google.com Furthermore, the selective derivatization of these compounds, where one halogen is reacted while others remain intact, is a key opportunity for creating complex molecular architectures. The distinct reactivity of different halogens (e.g., the higher reactivity of iodine in certain coupling reactions) can be exploited for this purpose. wikipedia.org

This compound: A Profile

This compound is a polyhalogenated aromatic compound with the chemical formula C₆H₂BrCl₂I. nih.gov This molecule features a benzene ring substituted with four different halogen atoms, making it a valuable and complex building block in organic synthesis.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₆H₂BrCl₂I nih.gov
Molecular Weight 351.79 g/mol nih.gov
CAS Number 1000574-05-9 nih.gov
Density 2.320 ± 0.06 g/cm³ (Predicted) guidechem.com
Boiling Point 320.0 ± 37.0 °C (Predicted) guidechem.com
Flash Point 147.4 ± 26.5 °C (Predicted) guidechem.com
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C (Predicted) guidechem.com
Refractive Index 1.670 (Predicted) guidechem.com
LogP 4.68 guidechem.com

This data is based on predicted values.

Structural Information

The structure of this compound is defined by the specific arrangement of its halogen substituents on the benzene ring.

IdentifierValue
IUPAC Name This compound nih.gov
SMILES C1=CC(=C(C(=C1Br)Cl)Cl)I nih.gov
InChI InChI=1S/C6H2BrCl2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H nih.gov

Synthesis

The synthesis of polyhalogenated benzenes like this compound often involves multi-step processes. A common strategy is the diazotization of a substituted aniline (B41778) precursor. For instance, a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856), is synthesized from 4-bromo-3-chloro-2-fluoroaniline (B37690) through a diazotization-iodination reaction. google.com This "one-pot" method involves forming a diazonium salt which then reacts with a source of iodide. google.com Similar strategies involving the reductive deamination of a haloaniline using reagents like isoamyl nitrite (B80452) are also employed. acs.org

Reactivity and Potential Applications

The four different halogen atoms on this compound provide multiple sites for chemical modification. The varying reactivity of the carbon-halogen bonds allows for selective transformations. For example, the carbon-iodine bond is generally more reactive than the carbon-bromine and carbon-chlorine bonds in cross-coupling reactions like the Sonogashira and Suzuki couplings. This differential reactivity enables chemists to introduce different functional groups at specific positions on the aromatic ring in a controlled manner. This makes this compound a highly valuable intermediate for constructing complex organic molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrCl2I B2584283 1-Bromo-2,3-dichloro-4-iodobenzene CAS No. 1000574-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-dichloro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCWCMZDBOFHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactivity in Polyhalogenated Benzene Systems

Carbon-Halogen Bond Activation Studies

The selective activation of one carbon-halogen (C-X) bond over others in a polyhalogenated aromatic compound is a key challenge and a powerful tool in organic synthesis. The reactivity of these bonds is governed by factors such as bond strength, the nature of the halogen, and the presence of catalysts.

In polyhalogenated aromatic systems, the relative reactivity of carbon-halogen bonds typically follows the order of their bond dissociation energies (BDEs). The C-I bond is the weakest, followed by the C-Br bond, and then the C-Cl bond, which is the strongest of the three. This trend dictates that the C-I bond is the most susceptible to cleavage, both in thermal and metal-catalyzed reactions.

This principle is clearly demonstrated in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. In a molecule like 1-bromo-2,3-dichloro-4-iodobenzene, a palladium catalyst will preferentially undergo oxidative addition into the C-I bond over the C-Br and C-Cl bonds. This allows for selective functionalization at the C4 position. The greater reactivity of aryl iodides compared to aryl bromides in such reactions is a well-documented phenomenon.

A general trend for the relative rates of oxidative addition to a palladium(0) complex, a key step in many cross-coupling reactions, is as follows:

Table 1: General Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Aryl Halide Relative Rate of Oxidative Addition
Aryl Iodide ~1000
Aryl Bromide ~10

This table provides generalized relative reactivity trends and not specific experimental values for this compound.

The selective cleavage of a specific C-X bond in a molecule like this compound is primarily governed by the inherent differences in bond strength between C-I, C-Br, and C-Cl. The C-I bond, being the longest and weakest, requires the least energy to break, making it the most reactive site for processes like metal insertion or radical reactions.

In the context of metal-catalyzed reactions, the choice of catalyst and reaction conditions can further enhance this selectivity. For instance, by carefully controlling the temperature and the type of palladium catalyst and ligands, it is possible to achieve highly selective coupling at the C-I position while leaving the C-Br and C-Cl bonds intact.

Another important process is halogen-lithium exchange, which is a common method for the preparation of aryllithium reagents. The rate of this exchange also follows the trend I > Br > Cl. Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to selectively form 1-bromo-2,3-dichloro-4-lithiobenzene.

Transition metal catalysts, particularly those based on palladium, play a pivotal role in the activation of carbon-halogen bonds. In cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the palladium(0) species into the C-X bond. This step is generally the rate-determining step and is significantly faster for heavier halogens.

The choice of ligands on the palladium catalyst can also influence the rate and selectivity of C-X bond activation. Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition, even for less reactive aryl chlorides. However, for a substrate like this compound, standard palladium catalysts such as Pd(PPh₃)₄ are generally sufficient to achieve selective activation of the C-I bond. The mechanism involves the formation of an arylpalladium(II) intermediate, which then undergoes further reactions in the catalytic cycle to form the desired cross-coupled product.

Regioselectivity in Electrophilic and Nucleophilic Processes

The directing effects of the halogen substituents on the benzene (B151609) ring, along with steric considerations, govern the regioselectivity of electrophilic and nucleophilic reactions.

In electrophilic aromatic substitution reactions, halogen atoms are deactivating yet ortho, para-directing. This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). The inductive effect deactivates the ring towards electrophilic attack compared to benzene. However, the resonance effect, which involves the donation of a lone pair from the halogen into the aromatic π-system, stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

For this compound, all four halogens are ortho, para-directors. The positions ortho and para to each halogen are already substituted, except for the C5 and C6 positions. The C6 position is ortho to the bromine at C1 and meta to the other halogens. The C5 position is ortho to the iodine at C4 and meta to the other halogens. The directing effects of the halogens would therefore favor substitution at the C5 and C6 positions. Steric hindrance from the adjacent bulky iodine and bromine atoms would likely influence the relative rates of substitution at these two positions.

In nucleophilic aromatic substitution (SNAr) , the presence of electron-withdrawing groups on the aromatic ring facilitates the reaction by stabilizing the negatively charged Meisenheimer intermediate. Halogens are electron-withdrawing and can activate the ring for nucleophilic attack, particularly when positioned ortho or para to the leaving group. In this compound, the relative leaving group ability generally follows the order I > Br > Cl > F in the absence of strong activating groups. The numerous electron-withdrawing halogens would make the ring susceptible to SNAr, with the iodine atom being the most likely leaving group.

The stability of intermediates and the energy of transition states are key to understanding reaction pathways. In electrophilic aromatic substitution , the stability of the arenium ion intermediate determines the regioselectivity. For this compound, attack at the C5 or C6 position would lead to a more stabilized arenium ion compared to attack at other positions, due to the resonance contribution from the adjacent halogen. Computational studies on simpler dihalobenzenes can provide insight into the transition state energies for such processes.

In nucleophilic aromatic substitution , the stability of the Meisenheimer intermediate is paramount. For this compound, a nucleophilic attack would likely occur at one of the carbon atoms bearing a halogen. The negative charge in the resulting Meisenheimer complex would be stabilized by the inductive effect of all the halogen substituents. The transition state leading to this intermediate would be lower in energy than for a less halogenated benzene ring. The subsequent loss of the leaving group (iodide being the most probable) restores the aromaticity.

Reaction Kinetics and Thermodynamics of Halogenated Benzene Transformations

The reactivity of polyhalogenated benzene systems, such as this compound, is fundamentally governed by the principles of chemical kinetics and thermodynamics. These principles dictate the rate at which transformations occur and the position of equilibrium for a given reaction. The substitution pattern of halogens on the benzene ring significantly influences the electronic environment of the ring, thereby affecting the activation energy of reactions and the stability of intermediates and products.

Advanced Spectroscopic and Crystallographic Studies of 1 Bromo 2,3 Dichloro 4 Iodobenzene and Analogs

Elucidation of Molecular Structure via X-ray Diffraction

The crystal packing of halogenated aromatic compounds is governed by a variety of intermolecular interactions, including halogen bonds (X···X), hydrogen bonds (C-H···X), and π-π stacking interactions. mdpi.comrsc.org The presence of four halogen substituents on the benzene (B151609) ring of 1-Bromo-2,3-dichloro-4-iodobenzene suggests a complex interplay of these forces.

Halogen bonding, an interaction where a halogen atom acts as an electrophilic species (the "σ-hole"), is a significant directional force in the crystal engineering of such systems. rsc.org The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. rsc.org Consequently, iodine and bromine atoms in the molecule are expected to be primary participants in halogen bonding.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionExpected Significance
Halogen Bonding (I···X, Br···X)Directional interaction involving the electrophilic region of iodine and bromine.High
Halogen Bonding (Cl···X)Weaker halogen bonding involving chlorine.Moderate
C-H···Halogen Hydrogen BondingWeak hydrogen bonds between aromatic C-H groups and halogen atoms.Moderate
π-π StackingInteractions between the aromatic rings of adjacent molecules.Moderate to Low (potentially hindered by bulky halogens)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, with its two aromatic protons, ¹H NMR provides crucial information, while ¹³C NMR reveals the carbon skeleton.

NMR spectroscopy is pivotal in confirming the regiochemistry of halogenated arenes, especially in syntheses where multiple isomers can be formed. pku.edu.cnnih.gov The splitting patterns (coupling) between the two adjacent aromatic protons in this compound would appear as a pair of doublets, and the magnitude of the coupling constant would be characteristic of ortho-protons.

¹³C NMR spectroscopy is particularly sensitive to the electronic environment of each carbon atom. The carbon atoms directly bonded to the halogens will exhibit distinct chemical shifts, which are influenced by the electronegativity and heavy-atom effects of the substituents. rsc.orgnih.gov The deshielding effect generally follows the trend F > Cl > Br, but for heavier halogens like bromine and iodine, spin-orbit coupling becomes a significant factor influencing the carbon magnetic shielding. nih.gov By analyzing the ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the specific substitution pattern can be unequivocally confirmed. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Characteristics for this compound

NucleusExpected Chemical Shift Range (ppm)Expected Splitting PatternKey Information Provided
¹H6.5 - 8.0Two doublets (ortho-coupling)Confirms the presence and connectivity of aromatic protons.
¹³C120 - 150Six distinct signalsConfirms the carbon framework and the positions of the halogen substituents.

Vibrational Spectroscopy (IR, Raman) in Characterizing Halogen-Substituted Aromatics

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is sensitive to its structure and functional groups. For halogen-substituted aromatics, these techniques are valuable for confirming the presence of the aromatic ring and the carbon-halogen bonds.

Aromatic compounds exhibit characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1400-1600 cm⁻¹ region. orgchemboulder.compressbooks.pub The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which appear in the 675-900 cm⁻¹ range and can be diagnostic of the arrangement of substituents. orgchemboulder.com

The C-X (X = Cl, Br, I) stretching vibrations of halogenated benzenes are found in the fingerprint region of the IR spectrum. The position of these bands is dependent on the mass of the halogen atom and the strength of the C-X bond. Generally, the vibrational frequency decreases with increasing atomic mass of the halogen. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. nih.gov

Raman spectroscopy is often complementary to IR spectroscopy. mt.com For highly symmetric molecules, certain vibrational modes may be IR-active but Raman-inactive, and vice-versa (the rule of mutual exclusion). researchgate.net For a molecule like this compound with lower symmetry, many vibrations will be active in both techniques. The strong Raman bands often arise from the symmetric vibrations of the aromatic ring. bohrium.com

Table 3: Key Vibrational Modes for Halogen-Substituted Aromatics

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Stretch1600 - 1400IR, Raman
C-H Out-of-Plane Bend900 - 675IR
C-Cl Stretch~800 - 600IR, Raman
C-Br Stretch~650 - 500IR, Raman
C-I Stretch~600 - 450IR, Raman

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For this compound (C₆H₂BrCl₂I), the molecular weight is 351.79 g/mol . guidechem.comguidechem.com

The mass spectrum of a halogenated compound is characterized by the distinctive isotopic patterns of the halogens. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Iodine is monoisotopic (¹²⁷I). The presence of two chlorine atoms and one bromine atom in this compound will result in a complex and characteristic pattern of isotopic peaks for the molecular ion and any fragments containing these halogens.

The fragmentation of aromatic halides upon electron ionization typically involves the loss of a halogen atom or a hydrogen halide molecule (HX). miamioh.edu The initial fragmentation is often the cleavage of the weakest carbon-halogen bond. In this case, the C-I bond is the weakest, followed by the C-Br bond, and then the C-Cl bonds. Therefore, prominent fragment ions corresponding to the loss of an iodine atom ([M-I]⁺), followed by the loss of a bromine atom ([M-I-Br]⁺), and subsequently chlorine atoms are expected.

Table 4: Predicted Major Fragmentation Pathways for this compound

Fragmentation StepLost Neutral FragmentResulting IonExpected Relative Abundance
1I[C₆H₂BrCl₂]⁺High
2Br[C₆H₂Cl₂I]⁺Moderate
3Cl[C₆H₂BrClI]⁺Moderate
4I, Br[C₆H₂Cl₂]⁺Moderate to Low

Computational and Theoretical Approaches to Polyhalogenated Aromatic Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. For complex systems such as polyhalogenated benzenes, these calculations can elucidate properties ranging from molecular stability to the preferred sites of reaction. By solving approximations of the Schrödinger equation, chemists can model the distribution of electrons within a molecule and predict its behavior in chemical reactions. arxiv.org These methods are essential for rationalizing the observed chemical properties and for designing new synthetic pathways.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. arxiv.org DFT studies focus on the electron density to determine the energy of a system, providing a balance between accuracy and computational cost. For polyhalogenated benzenes, DFT can be used to optimize the molecular geometry, predicting bond lengths and angles. researchgate.net The stability of different isomers or conformations can be compared by calculating their total electronic energies.

Table 1: Selected Computed Properties for 1-Bromo-4-iodobenzene (B50087)

Property Value
Molecular Formula C6H4BrI
Molar Mass 282.90 g/mol
Melting Point 91 °C (196 °F; 364 K)

Source: wikipedia.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.netscience.gov A smaller gap generally implies higher reactivity.

In polyhalogenated aromatic compounds, the nature and position of the halogen substituents significantly influence the energies and spatial distributions of the HOMO and LUMO. For example, in studies of carbazole-pyrimidine compounds, introducing electron-withdrawing groups was found to lower the LUMO energy level. beilstein-journals.org DFT calculations can precisely map the electron density of these frontier orbitals, revealing which atoms have the largest orbital coefficients and are therefore the most likely sites for electrophilic or nucleophilic attack. youtube.com This analysis is crucial for predicting the regioselectivity of reactions involving 1-Bromo-2,3-dichloro-4-iodobenzene.

Table 2: General Principles of FMO Theory

Orbital Role in Reactivity Associated Property
HOMO Electron Donor Nucleophilicity / Basicity
LUMO Electron Acceptor Electrophilicity / Acidity

Source: youtube.comresearchgate.net

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful conceptual tool used to analyze chemical reaction barriers. rsc.orgvu.nl It partitions the activation energy (ΔE≠) into two components: the activation strain (ΔE≠strain) and the transition state interaction (ΔE≠int). acs.org

ΔE≠ = ΔE≠strain + ΔE≠int

The activation strain is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt in the transition state. researchgate.netrsc.org The interaction term represents the actual stabilizing interaction between the deformed reactants in the transition state. researchgate.netacs.org

This model is particularly useful for understanding trends in the activation of carbon-halogen (C–X) bonds. researchgate.net For example, ASM analyses of the oxidative insertion of palladium into aryl C–X bonds show that the reaction barriers are controlled by the interplay between the strength of the C–X bond (which affects the strain energy) and the orbital interactions between the metal and the substrate (which affects the interaction energy). researchgate.netvu.nl Weaker C–X bonds generally lead to a lower activation strain, thus facilitating bond activation. nih.gov The model explains why reactivity trends cannot always be predicted solely based on bond dissociation energies, as the stabilizing interactions in the transition state play a crucial role. acs.orgnih.gov

Prediction of Regioselectivity in Metalation and Substitution Reactions

Computational chemistry is instrumental in predicting the regioselectivity of reactions such as metalation and nucleophilic substitution on polysubstituted aromatic rings. In a molecule like this compound, the four different halogen substituents create a complex electronic landscape, making it challenging to predict the most reactive site intuitively.

Theoretical models can predict regioselectivity by evaluating the stability of potential intermediates formed during the reaction. nih.gov For metalation reactions, which typically proceed via deprotonation, the most acidic proton is identified by calculating the stability of the resulting carbanion. For substitution reactions, the activation barriers for substitution at each possible position can be calculated to determine the most favorable pathway.

A carbanion is a reactive intermediate with a negative charge on a carbon atom. libretexts.org The stability of a carbanion is a key factor in determining the outcome of many organic reactions, including metalations. The stability is influenced by several factors, including the inductive effect, hybridization, and resonance. libretexts.org

In the context of this compound, a metalation reaction would involve the abstraction of one of the two ring protons. To predict which proton is more likely to be removed, one can computationally model the two possible carbanion intermediates and compare their relative energies. The carbanion with the lower energy (i.e., the more stable carbanion) corresponds to the intermediate that will form more readily, thus dictating the regioselectivity of the reaction. The electron-withdrawing inductive effects of the adjacent halogen atoms play a crucial role in stabilizing the negative charge on the aromatic ring. libretexts.org Studies on the electro-reduction of polycyclic aromatic hydrocarbons have utilized voltammetry to detect carbanions formed from the protonation of dianions, demonstrating methods to probe these intermediates. rsc.org

Molecular Dynamics Simulations of Halogenated Aromatics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights into processes like aggregation, adsorption, and conformational changes. nih.govrsc.org

Applications of 1 Bromo 2,3 Dichloro 4 Iodobenzene in Academic Synthesis and Materials Research

As a Building Block in Complex Organic Synthesis

The primary utility of 1-bromo-2,3-dichloro-4-iodobenzene in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend C-I > C-Br > C-Cl. This predictable reactivity allows for selective functionalization, where the more labile C-I bond can be reacted while the C-Br bond remains intact for a subsequent, different transformation. This orthogonality is crucial for the controlled, step-wise construction of intricate molecular architectures.

Precursor for Unsymmetrically Substituted Poly(hetero)aromatics

The defined, regioselective reactivity of this compound makes it an ideal starting material for creating unsymmetrical bi- and poly(hetero)aromatic systems. For instance, a Sonogashira coupling can be performed selectively at the C-I position to introduce an alkynyl substituent, leaving the C-Br bond available for a subsequent Suzuki, Stille, or Buchwald-Hartwig coupling to connect a different (hetero)aryl group. This sequential approach provides a powerful strategy for assembling complex, non-centrosymmetric π-conjugated systems that are of interest in various fields of materials science and medicinal chemistry. The static chloro substituents contribute to the steric and electronic properties of the final product.

Synthesis of Highly Functionalized Aromatic Scaffolds

The capacity for sequential, site-selective reactions makes this compound a valuable tool for building highly substituted aromatic scaffolds. Beyond cross-coupling, the halogen atoms can be transformed into a wide array of other functional groups. For example, the C-Br bond can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles to introduce functionalities such as carboxyl, boronic ester, or phosphine (B1218219) groups. This versatility allows chemists to load a simple benzene (B151609) ring with a precise arrangement of different substituents, which would be difficult to achieve through direct substitution methods on a less functionalized starting material.

Role in the Construction of Oligo(phenylenes) and Terphenyls

The synthesis of oligo(phenylenes) and specifically substituted terphenyls can be systematically achieved using this compound. A common strategy involves a first Suzuki or Stille coupling at the iodine position to form a substituted biphenyl (B1667301) intermediate. This intermediate, which still contains the bromine and chlorine atoms, can then undergo a second cross-coupling reaction at the bromine position to append a third phenyl or other aromatic ring, resulting in a highly substituted, non-symmetrical terphenyl. This stepwise method offers precise control over the final structure, which is essential for studying structure-property relationships in molecular wires and other functional materials. The principle is analogous to the use of simpler dihalobenzenes, such as 1-bromo-4-iodobenzene (B50087), for such constructions. wikipedia.org

Table 1: Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₆H₂BrCl₂I guidechem.com
Molecular Weight 351.79 g/mol nih.govguidechem.com
CAS Number 1000574-05-9 nih.govguidechem.com
Canonical SMILES C1=CC(=C(C(=C1Br)Cl)Cl)I nih.gov

Potential in Materials Chemistry Research

The unique electronic and structural features of this compound make it a molecule of interest for the development of novel organic materials. The reactive halogen sites allow for its incorporation into larger π-conjugated systems, while the chlorine substituents can enhance stability and tune the electronic energy levels of the resulting materials.

Exploration in Organic Electronics and Chromophores (e.g., TADF molecules)

In the field of organic electronics, there is significant interest in molecules capable of Thermally Activated Delayed Fluorescence (TADF) for use in high-efficiency Organic Light-Emitting Diodes (OLEDs). bohrium.com The design of TADF emitters often relies on creating molecules with distinct electron-donating (D) and electron-accepting (A) components, which are electronically decoupled to ensure a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. beilstein-journals.org

This compound holds potential as a rigid core or building block for such D-A structures. Its two reactive sites (C-I and C-Br) could be used to sequentially attach donor and acceptor moieties. Furthermore, the electron-withdrawing nature of the two chlorine atoms on the central phenyl ring can help to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the final D-A molecule, a critical factor in achieving TADF properties and tuning emission color. nih.gov For instance, a strong donor like a carbazole (B46965) or acridine (B1665455) unit could be attached at one site, and an acceptor like a triarylboron or triazine moiety at the other, with the dichlorophenyl core serving as a twisted linker. beilstein-journals.org

Table 2: Conceptual Sequential Cross-Coupling of this compound

Step Reaction Type Reactive Site Reagent Example Resulting Intermediate/Product
1 Suzuki Coupling C-I (more reactive) Arylboronic acid A brominated, dichlorinated biphenyl

Synthesis of Organometallic Precursors and Ligands for Catalysis

The halogenated sites of this compound can serve as entry points for the synthesis of organometallic complexes and specialized ligands for catalysis. Through lithium-halogen exchange or Grignard formation, typically at the more reactive C-I or C-Br bond, the aryl ring can be converted into a nucleophile. This organometallic intermediate can then be used to react with metal halides to form new metal-carbon bonds, yielding organometallic precursors. Alternatively, reaction with chlorophosphines or other ligand precursors can introduce coordinating atoms (e.g., phosphorus, sulfur) onto the dichlorinated benzene scaffold. The presence of multiple halogen sites offers the potential to create bidentate or multidentate ligands, where the steric bulk and electronic influence of the chlorine atoms can be used to fine-tune the properties of the resulting metal catalyst.

Future Directions and Emerging Research Avenues in Polyhalogenated Arene Chemistry

Development of Novel Catalytic Systems for Selective Halogen Functionalization

A primary challenge in the chemistry of polyhalogenated arenes is achieving regioselectivity—the ability to functionalize a single, specific C-X or C-H bond without affecting others. The future of this field heavily relies on the creation of sophisticated catalytic systems that can differentiate between various halogen atoms on the same aromatic ring. The reactivity of aryl halides in many catalytic cycles, such as cross-coupling reactions, generally follows the trend C-I > C-Br > C-Cl, which is dictated by bond dissociation energies. However, catalyst design can overcome this inherent reactivity pattern.

Research is focused on developing palladium, nickel, and copper catalysts with precisely engineered ligand spheres. These ligands can modulate the catalyst's electronic and steric properties to favor the activation of a specific C-X bond. For instance, a catalyst might be designed to selectively activate the C-Br bond while leaving a more reactive C-I bond untouched, or vice-versa, by exploiting subtle differences in how each halogen interacts with the metal center. Furthermore, palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants are being explored. acs.org Such advancements allow for the late-stage functionalization of arenes, providing products that are often complementary to those from traditional electrophilic aromatic substitution reactions. acs.org For a substrate like 1-Bromo-2,3-dichloro-4-iodobenzene, this could mean developing a catalyst that selectively replaces the bromine atom in a Suzuki coupling, followed by a different catalytic system to functionalize the iodine, and yet another for the chlorine, enabling the stepwise construction of highly complex molecules.

Advancements in Asymmetric Synthesis Involving Polyhalogenated Chirality

Chirality, or "handedness," is a critical concept in drug discovery and materials science, with nearly 60% of all drugs being chiral. ddugu.ac.in While typically associated with tetrahedral carbon atoms having four different substituents, chirality can also arise in molecules lacking a traditional stereocenter. One such form is atropisomerism, which occurs due to hindered rotation around a single bond, often seen in substituted biaryl compounds. Polyhalogenated arenes are key precursors for synthesizing these chiral biaryls.

Future research aims to leverage the distinct reactivity of different halogens to build atropisomers in a controlled, asymmetric fashion. Using a molecule like this compound, one could envision a sequence of stereoselective cross-coupling reactions. For example, a chiral palladium catalyst could be used to couple a bulky group at the iodine-bearing position, followed by a second coupling at the bromine position. If the substituents are large enough to restrict rotation around the newly formed biaryl axis, a chiral molecule results. The development of catalysts that can induce high levels of enantioselectivity in these transformations is a major goal. ddugu.ac.innih.gov This strategy moves beyond simply creating molecules to precisely controlling their three-dimensional architecture, which is essential for applications in pharmacology and chiral materials.

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The complexity of reaction pathways for polyhalogenated compounds makes experimental trial-and-error approaches inefficient. The integration of computational chemistry with experimental work is becoming an indispensable tool for accelerating discovery. acs.orgresearchgate.net Machine learning and computational chemistry are poised to revolutionize how chemical systems are understood and designed. acs.org

Density Functional Theory (DFT) calculations can predict molecular properties such as bond dissociation energies, electron density distributions, and reaction energy profiles. escholarship.org For this compound, computational models can predict the relative reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions, guiding the choice of reagents and reaction parameters. escholarship.org Machine learning models, trained on vast datasets from computational and experimental results, can further accelerate these predictions. mit.eduresearchgate.net This synergy allows researchers to screen potential catalysts and substrates in silico before entering the lab, saving time and resources. acs.org This predictive power is crucial for designing selective transformations and for understanding the fundamental principles that govern reactivity in these complex systems. researchgate.net

Exploration of Photo- and Electro-Chemical Approaches for C-X Bond Transformations

Traditional catalytic methods often require heat, which can lead to side reactions. Photo- and electro-chemical approaches offer mild and highly selective alternatives for activating C-X bonds. These methods use light or electricity to generate reactive intermediates under controlled conditions.

Recent studies have shown that photoinduced borylation of aryl halides can proceed efficiently without a photoredox catalyst. researchgate.netnih.gov This process often involves the formation of an electron donor-acceptor (EDA) complex between the aryl halide and a donor molecule. organic-chemistry.orgchemrxiv.org Upon irradiation with visible light, an electron transfer occurs, generating an aryl radical that can then be functionalized. researchgate.netorganic-chemistry.org This technique is tolerant of various functional groups and can be applied to polyhalogenated systems. For this compound, it may be possible to selectively activate one C-X bond over another by tuning the wavelength of light or the nature of the EDA complex. Similarly, electrochemistry provides precise control over reduction potentials, potentially allowing for the sequential reduction and functionalization of the different carbon-halogen bonds based on their distinct electrochemical properties. These methods represent a greener and more controlled frontier for synthetic organic chemistry. manchester.ac.uk

Design of New Functional Materials Derived from Halogenated Building Blocks

Polyhalogenated arenes are not just synthetic intermediates; they are fundamental building blocks for advanced functional materials. Their rigid structures and the potential for programmed, sequential functionalization make them ideal for constructing complex organic materials with tailored properties.

Q & A

Q. What are the key physical properties of 1-Bromo-2,3-dichloro-4-iodobenzene, and how do they influence experimental handling?

The compound’s molecular weight (225.898 g/mol), density (~1.89 g/cm³), and melting point (26–30°C) are critical for storage and handling. High halogen content increases molecular weight and density, necessitating careful temperature control to prevent decomposition. For purification, sublimation or recrystallization is recommended due to its crystalline nature, as demonstrated in studies on analogous halogenated benzenes .

Q. Which spectroscopic methods are most reliable for characterizing polyhalogenated benzene derivatives like this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR can resolve substituent positions via coupling patterns, while HRMS confirms molecular ion peaks. Structural ambiguity due to overlapping signals can be addressed using 2D NMR techniques (e.g., COSY, NOESY) .

Q. How can conflicting melting point data for halogenated benzenes be resolved experimentally?

Discrepancies often arise from impurities or polymorphic forms. Researchers should report purification methods (e.g., column chromatography, sublimation) and use differential scanning calorimetry (DSC) to validate thermal behavior. Cross-referencing with databases like NIST ensures consistency .

Advanced Research Questions

Q. What experimental strategies optimize the regioselective synthesis of this compound?

Regioselectivity in halogenation is governed by directing effects: bromine and iodine act as ortho/para directors, while chlorine’s electron-withdrawing nature enhances meta substitution. Sequential halogenation under controlled conditions (e.g., low temperature for iodination) minimizes side reactions. Computational modeling (DFT) can predict reactivity trends, as shown in studies on similar systems .

Q. How do thermodynamic properties (e.g., sublimation enthalpy) of polyhalogenated benzenes correlate with their molecular structure?

Sublimation enthalpy (ΔcrgHm°) increases with halogen size and number due to stronger van der Waals interactions. For this compound, ΔcrgHm° is estimated at ~78–85 kJ/mol, based on data for 1-bromo-4-iodobenzene (78.53 kJ/mol) and 1-chloro-4-iodobenzene (71.86 kJ/mol). Diaphragm manometry and torsion mass-loss effusion are validated methods for measurement .

Q. In cross-coupling reactions, how do competing halogens (Br, Cl, I) influence catalytic pathways?

Iodine typically undergoes oxidative addition faster than bromine or chlorine in Pd-catalyzed reactions, but steric hindrance from multiple halogens can reduce efficiency. Byproduct formation (e.g., dehalogenation) is mitigated using ligands like XPhos. Kinetic studies with GC-MS or in situ IR spectroscopy help monitor reaction progress .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Sublimation under reduced pressure (e.g., 10⁻³ mbar) effectively separates the compound from less volatile byproducts. For impurities with similar volatility, preparative HPLC with a C18 column and acetonitrile/water gradient is advised. Purity validation via GC (>95%) ensures reproducibility .

Q. How can computational tools aid in predicting the reactivity of polyhalogenated benzenes?

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict electrophilic substitution sites. Software like Gaussian or ORCA models transition states, guiding synthetic routes. For example, iodine’s polarizability enhances electrophilic attack at para positions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported vapor pressure data for halogenated benzenes?

Systematic errors (e.g., calibration drift) and sample purity are common culprits. Replicate measurements using multiple methods (e.g., diaphragm manometry and effusion) improve reliability. Statistical tools like Grubbs’ test identify outliers, while meta-analysis of literature data resolves discrepancies .

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